N-(1-cyano-1,2-dimethylpropyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted at positions 4 and 5 with phenyl and thiophen-2-yl groups, respectively.
Properties
Molecular Formula |
C20H21N5OS2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5OS2/c1-14(2)20(3,13-21)22-17(26)12-28-19-24-23-18(16-10-7-11-27-16)25(19)15-8-5-4-6-9-15/h4-11,14H,12H2,1-3H3,(H,22,26) |
InChI Key |
LQUCZXVEIOODCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioether formation: The triazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thioether groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving triazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, where variations in substituents on the triazole ring and acetamide side chain significantly influence physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings
Triazole Ring Substitutions: The phenyl group at position 4 in the target compound may enhance aromatic stacking interactions in biological targets compared to smaller substituents (e.g., ethyl in VUAA-1/OLC-12) .
Acetamide Side Chain Modifications: The 1-cyano-1,2-dimethylpropyl group in the target compound likely increases metabolic stability due to steric hindrance and the electron-withdrawing cyano group, contrasting with simpler substituents like 4-fluorophenyl () or 4-ethylphenyl (VUAA-1) . Hydroxyacetamide derivatives (FP1-12) exhibit antiproliferative activity, suggesting that polar substituents (e.g., -OH) may enhance cytotoxicity, whereas lipophilic groups (e.g., cyanodimethylpropyl) could optimize pharmacokinetics .
Biological Activity Trends :
- Anti-exudative activity : Furan-substituted triazoles () showed significant activity at 10 mg/kg (comparable to diclofenac sodium), but thiophene analogs (as in the target compound) may exhibit altered potency due to electronic differences .
- Orco agonism : Pyridine-substituted triazoles (VUAA-1/OLC-12) are potent olfactory receptor agonists, while phenyl/thiophene substitution (target compound) might shift activity toward other targets .
Table 2: Physicochemical Properties of Selected Analogs
- Synthesis: The target compound’s cyanodimethylpropyl group may require specialized coupling agents (e.g., Zeolite Y-H, as in ) to overcome steric challenges during acetamide formation .
- Stability : Thiophene-containing analogs (e.g., ) are prone to oxidation, necessitating stabilization strategies like lyophilization or antioxidant excipients .
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure includes a triazole ring and a sulfanyl group, which are significant for its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N5OS, with a molecular weight of 343.4 g/mol. The compound features a cyano group and a sulfanyl moiety, which enhance its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5OS |
| Molecular Weight | 343.4 g/mol |
| Key Functional Groups | Triazole, Cyano, Sulfanyl |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing sulfanyl groups have shown promise against various bacterial strains. For instance, studies have demonstrated that similar triazole compounds possess activity against resistant strains of bacteria, suggesting that this compound may also exhibit antibacterial effects .
Anticancer Properties
Triazoles are known for their anticancer activities. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that related triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, certain triazole-containing compounds have demonstrated IC50 values in the micromolar range against colon carcinoma cell lines .
The mechanism by which this compound exerts its biological effects likely involves the disruption of cellular processes through interaction with specific enzymes or receptors. Triazoles are known to interfere with fungal sterol synthesis by inhibiting lanosterol demethylase; however, their mechanism in cancer and bacterial contexts may involve different pathways such as apoptosis induction and cell cycle arrest .
Study on Anticancer Activity
A study published in Pharmaceutical Biology evaluated the anticancer efficacy of various triazole derivatives. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast and colon cancer cell lines with IC50 values ranging from 6.2 to 43.4 µM .
Antibacterial Efficacy
Another research effort assessed the antibacterial properties of triazole derivatives against multi-drug resistant bacteria. The study highlighted that certain sulfanyltriazoles exhibited potent activity against Staphylococcus aureus and Escherichia coli strains. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
